6(1H,5H)-DIONE

Description

Historical Perspectives on Dione (B5365651) Research

The journey into the world of pyrimidine (B1678525) diones began in the 19th century. A pivotal moment was the first synthesis of a pyrimidine derivative, barbituric acid, by Adolf von Baeyer in 1864. researchgate.net He accomplished this by condensing urea (B33335) with malonic acid. acs.org This discovery laid the groundwork for future explorations into pyrimidine chemistry.

The systematic study of pyrimidines gained significant momentum with the work of Pinner in 1884, who synthesized derivatives by condensing amidines with ethyl acetoacetate. acs.orgresearchgate.net It was Pinner who coined the term "pyrimidin" in 1885. acs.org The parent compound of the pyrimidine class was later prepared by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine, which was derived from barbituric acid. acs.org The identification of naturally occurring pyrimidine-2,4-diones, such as uracil (B121893) and thymine (B56734) as fundamental components of nucleic acids, further underscored the biological significance of this class of compounds. acs.orgnih.gov

Foundational Research Trajectories for Pyrimidine-4,6(1H,5H)-dione Analogues

Foundational research has primarily concentrated on the synthesis and characterization of analogues of the pyrimidine-4,this compound core, most notably barbituric acid and its derivatives. These early studies established key synthetic routes and explored the structure-activity relationships of these compounds.

A common synthetic approach for producing barbiturates involves the condensation of urea or thiourea (B124793) with substituted malonic esters in the presence of a base like sodium ethoxide. rroij.com Research into 5-substituted barbiturates, for instance, has been a significant area of investigation. A series of 5-acetamido and 5-amino barbituric acids, along with their thiobarbiturate and N-methylated counterparts, were prepared to evaluate their biological activities. rroij.comresearchgate.net

The synthesis of various derivatives has been achieved through different chemical reactions. For example, Knoevenagel condensation, a reaction between an active methylene (B1212753) compound (like barbituric acid) and a carbonyl group, has been widely used. Current time information in Bangalore, IN.bohrium.com This method has been employed to synthesize compounds like 5-(2,6-dichlorobenzylidene) pyrimidine-2,4,6 (1H,3H,5H)-trione from the condensation of an aldehyde intermediate with barbituric acid. rsc.org

The following table summarizes some foundational research on the synthesis of pyrimidine-4,this compound analogues:

| Precursors | Reaction Type | Resulting Analogue Class | Reference |

| Urea and malonic acid | Condensation | Barbituric acid | acs.org |

| Alkylated acetamido malonic esters and urea/thiourea | Condensation | 5-Acetamido and 5-amino barbiturates | rroij.com |

| Substituted thiourea/thioamide and β-keto ester/acid | Cyclization | Thioxo-dihydropyrimidine-4,6(1H,5H)-diones | researchgate.net |

| Barbituric acid and aldehyde intermediates | Knoevenagel Condensation | 5-Benzylidene-barbituric acid derivatives | rsc.org |

| Carbodiimides and malonic acid monoethylesters | Multicomponent Sequential | 1,3,5-Trisubstituted barbiturates | juniperpublishers.com |

Current Research Landscape and Emerging Directions for Cyclic Diones

The current research landscape for cyclic diones, including pyrimidine-4,this compound analogues, is characterized by a focus on developing novel synthetic methodologies and exploring a wider range of biological applications. tandfonline.com Recent advancements have emphasized green chemistry principles, such as the use of solvent-free reactions and biodegradable catalysts. bohrium.com

One emerging trend is the use of multicomponent reactions (MCRs) to synthesize complex heterocyclic structures in a single pot, which is both efficient and atom-economical. researchgate.netderpharmachemica.com For instance, a one-pot, three-component reaction strategy has been developed for the C(sp3)–H functionalization of barbituric and thiobarbituric acids under ambient conditions without the need for catalysts or additives. acs.org

The biological activities of pyrimidine dione derivatives continue to be a major focus of research. These compounds have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govbohrium.comtandfonline.com For example, novel pyrimidine-linked 1,3,4-oxadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. rroij.com Furthermore, pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been designed and synthesized as potential anti-inflammatory agents, with some showing greater potency than existing drugs like indomethacin. nih.gov

The development of new analytical techniques and computational studies, such as Density Functional Theory (DFT), are also playing a crucial role in understanding the structure-activity relationships of these compounds and guiding the design of new derivatives with enhanced properties. rsc.orgbohrium.com

The table below highlights some recent research directions for cyclic diones:

| Research Focus | Key Findings and Approaches | Reference |

| Green Synthesis | Use of biodegradable catalysts like chitosan-SO3H in solvent-free reactions for the synthesis of barbituric acid derivatives. | bohrium.com |

| Multicomponent Reactions | Development of one-pot, catalyst-free synthesis of functionalized barbituric acid hydrazones. | acs.org |

| Anti-inflammatory Agents | Synthesis of novel pyrido[2,3-d]pyrimidine-1,4-dione derivatives with potent anti-inflammatory activity. | nih.gov |

| Antimicrobial Agents | Synthesis and evaluation of pyrimidine-linked 1,3,4-oxadiazoles as potential antibacterial and antifungal agents. | rroij.com |

| Bone Anabolic Agents | Design and synthesis of pyrimidine derivatives that promote osteogenesis via the BMP2/SMAD1 signaling pathway. | |

| Advanced Synthetic Methods | Exploration of α,α-dicyanoolefins as versatile nucleophiles in the synthesis of various cyclic compounds. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

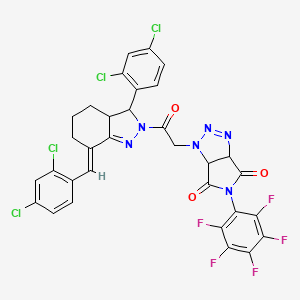

3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H19Cl4F5N6O3/c33-14-5-4-12(18(35)9-14)8-13-2-1-3-17-26(13)43-47(28(17)16-7-6-15(34)10-19(16)36)20(48)11-45-30-27(42-44-45)31(49)46(32(30)50)29-24(40)22(38)21(37)23(39)25(29)41/h4-10,17,27-28,30H,1-3,11H2/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBIUFIQJMASZ-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H19Cl4F5N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 1h,5h Dione and Its Analogues

Retrosynthetic Analysis of the 6(1H,5H)-DIONE Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the pyridazine-3,6-dione ring system, the most common retrosynthetic disconnection is the cleavage of the two C-N bonds and the N-N bond.

This strategy identifies two primary building blocks:

A 1,4-dicarbonyl compound : Typically, this is a derivative of maleic acid, such as maleic anhydride (B1165640) or a substituted analogue. The two carbonyl groups are positioned to react with a hydrazine-type reagent to form the six-membered ring.

A hydrazine (B178648) derivative : Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) serves as the N-N synthon, providing the two adjacent nitrogen atoms required for the pyridazine (B1198779) core. amazonaws.com

This fundamental disconnection is illustrated below:

Figure 1: General Retrosynthetic Disconnection of the Pyridazine-3,6-dione Scaffold

Green Chemistry Principles in this compound Production

Water-Mediated and Catalyst-Free Protocols

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and readily available nature. For the synthesis of pyrano[2,3-d]pyrimidine diones, water-mediated protocols offer a green alternative to conventional organic solvents.

Recent research has demonstrated the feasibility of synthesizing these compounds in aqueous media, sometimes even without a catalyst. One such method involves the use of magnetized deionized water (MDW) as a green solvent for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines under catalyst-free conditions. bohrium.comresearchgate.net This approach involves the reaction of an aldehyde, malononitrile, and a barbituric acid derivative. The use of MDW has been shown to enhance reaction rates and yields compared to ordinary deionized water. bohrium.com For the synthesis of pyrano[2,3-d]pyrimidines, pilot studies indicated that while non-polar solvents gave no reaction and polar solvents resulted in low yields, MDW provided a 97% yield. bohrium.com The optimal conditions were found to be a 15-minute water magnetization time and a reaction temperature of 70°C. bohrium.com

Another approach utilizes water in conjunction with a catalyst. For instance, a Domino-Knoevenagel-Michael cyclo-condensation reaction can be carried out in an aqueous solution using catalysts like Brønsted acidic nanotitania sulfuric acid (TSA) or boric acid under reflux conditions. nih.gov Similarly, ionic liquid-modified superparamagnetic iron oxide nanoparticles (SPION@CS-IL) have been used as a reusable catalyst for the synthesis of related pyrido[2,3-d]pyrimidine-dione derivatives in water under ultrasonic irradiation. mdpi.com

The key advantages of these water-mediated methods are their eco-friendliness, simplicity, cost-effectiveness, and often high yields with short reaction times. researchgate.net

Table 1: Examples of Water-Mediated Synthesis of Pyrano[2,3-d]pyrimidine Analogues

| Aldehyde | Barbituric Acid Derivative | Conditions | Yield (%) | Reference |

| Benzaldehyde | 1,3-Dimethylbarbituric acid | Magnetized Deionized Water, 70°C, 25 min | 97 | bohrium.com |

| 4-Chlorobenzaldehyde | 1,3-Dimethylbarbituric acid | Magnetized Deionized Water, 70°C, 20 min | 98 | bohrium.com |

| 4-Nitrobenzaldehyde | 1,3-Dimethylbarbituric acid | Magnetized Deionized Water, 70°C, 15 min | 96 | bohrium.com |

| 4-Hydroxybenzaldehyde | 1,3-Dimethylbarbituric acid | Magnetized Deionized Water, 70°C, 35 min | 92 | bohrium.com |

| Various aromatic aldehydes | Thiobarbituric acid | SPION@CS-IL catalyst, Water, Ultrasonic, 10-25 min | 85-97 | mdpi.com |

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and often enhancing reaction rates. Several solvent-free methods for preparing pyrano[2,3-d]pyrimidine diones have been reported, both with and without catalysts.

A notable catalyst-free approach involves mechanochemistry, specifically ball-milling. mdpi.com This technique allows for the quantitative synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by milling a stoichiometric mixture of an aldehyde, malononitrile, and barbituric acid. This method is environmentally friendly, involves a simple workup, and provides high yields without the need for any catalyst. mdpi.com The reaction is believed to proceed through an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization. mdpi.com

Catalytic solvent-free methods are also highly effective. For example, sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as a recyclable, solid acid nanocatalyst for the three-component reaction of barbituric acid, malononitrile, and various aromatic aldehydes. nih.govnih.gov The reactions proceed with high efficiency at elevated temperatures (130-140°C) in the absence of a solvent, leading to high yields in very short reaction times (15 minutes). nih.gov Another green catalyst used under solvent-free conditions is iron(III) phosphate (B84403), which facilitates the condensation reaction at 150°C. heteroletters.org

These solvent-free methods offer advantages such as reduced pollution, lower costs, and simplicity of procedure. mdpi.com

Table 2: Solvent-Free Synthesis of Pyrano[2,3-d]pyrimidine Diones

| Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | None (Ball-milling) | Stoichiometric, room temp. | 60 | 98 | mdpi.com |

| 4-Methylbenzaldehyde | None (Ball-milling) | Stoichiometric, room temp. | 60 | 98 | mdpi.com |

| 4-Nitrobenzaldehyde | SBA-Pr-SO3H | 140°C | 15 | 94 | nih.gov |

| 4-Chlorobenzaldehyde | SBA-Pr-SO3H | 140°C | 15 | 92 | nih.gov |

| Benzaldehyde | Iron(III) phosphate | 150°C | 20 | 95 | heteroletters.org |

| 4-Bromobenzaldehyde | Iron(III) phosphate | 150°C | 15 | 96 | heteroletters.org |

Multicomponent Reactions for this compound and Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. This approach is highly efficient for building complex molecules like pyrano[2,3-d]pyrimidine diones, offering advantages such as high atom economy, short reaction times, and simplified procedures. tandfonline.cominformahealthcare.com

The most common MCR for this scaffold involves the condensation of an aldehyde, an active methylene (B1212753) compound (typically malononitrile), and a barbituric acid derivative. tandfonline.comacs.org A wide array of catalysts has been developed to facilitate this transformation under various conditions.

Catalysts used for these MCRs can be homogeneous or heterogeneous, acidic, basic, or neutral. Examples include:

Neutral Catalysts: Trityl chloride (TrCl) has been employed as a neutral, carbocationic system to catalyze the MCR of aromatic aldehydes, malononitrile, and barbituric acid derivatives in refluxing chloroform, affording products in good yields. tandfonline.cominformahealthcare.com

Heterogeneous Catalysts: Nanoparticles such as sulfonic acid nanoporous silica (SBA-Pr-SO3H), Fe3O4@poly(vinyl alcohol) NPs, and cobalt-doped iron tartrate have proven to be highly efficient, often allowing for solvent-free conditions or the use of green solvents like water. nih.govnih.govacs.orgingentaconnect.com These catalysts are typically reusable, adding to the sustainability of the process. acs.orgingentaconnect.com

Organocatalysts: Simple organic molecules like L-proline have been used to catalyze the three-component reaction to form related pyrano[2,3-d]pyrimidine structures. nih.govacs.org

Metal Catalysts: Zirconocene dichloride (Cp2ZrCl2) has been shown to be an efficient catalyst for the one-pot MCR at ambient temperature in ethanol (B145695). scispace.com

The choice of catalyst and reaction conditions (solvent, temperature) can be optimized to achieve high yields and purity for a diverse range of substituted pyrano[2,3-d]pyrimidine diones. heteroletters.orgacs.org

Table 3: Catalysts in Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones

| Catalyst / Conditions | Reactants | Key Features | Reference |

| Trityl chloride (TrCl), Chloroform, Reflux | Aromatic aldehyde, Malononitrile, Barbituric acid | Neutral catalyst system, Good yields (avg. 78%) | tandfonline.cominformahealthcare.com |

| Sulfonic acid nanoporous silica (SBA-Pr-SO3H), 140°C | Aromatic aldehyde, Malononitrile, Barbituric acid | Solvent-free, Reusable nanocatalyst, High yields | nih.govnih.gov |

| Cobalt-doped iron tartrate, Water, Reflux | Aromatic aldehyde, Malononitrile, Barbituric acid | Reusable, Water-soluble nanomaterial catalyst | ingentaconnect.com |

| Zirconocene dichloride (Cp2ZrCl2), Ethanol, RT | Aromatic aldehyde, Malononitrile, Barbituric acid | Ambient temperature, Good to excellent yields | scispace.com |

| Copper immobilized on modified LDHs, Solvent-free, RT | Aromatic aldehyde, Malononitrile, 1,3-Dimethylbarbituric acid | Reusable catalyst, High yields, Short reaction times | acs.org |

Microwave-Assisted Synthesis of this compound Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and reduced side products compared to conventional heating methods. This technology has been successfully applied to the synthesis of pyrano[2,3-d]pyrimidine derivatives.

Microwave irradiation can be used in conjunction with various reaction conditions, including solvent-free protocols or in the presence of green solvents. For instance, a three-component cyclocondensation of barbituric acids, triethylorthoformate, and alkyl nitriles in the presence of acetic anhydride proceeds under microwave-assisted, solvent-free conditions to give pyrano[2,3-d]pyrimidines in excellent yields. thieme-connect.de The reaction time is dramatically reduced from hours to minutes. thieme-connect.deresearchgate.net

In another application, the condensation of barbituric acid or thiobarbituric acid with a substituted benzylidene acetophenone (B1666503) in glacial acetic acid with phosphorous pentoxide as a catalyst is completed in 5.5-7.5 minutes under microwave irradiation (300 W) to yield 7-(4-aminophenyl)-5-aryl-5H-pyrano[2,3-d]pyrimidinone derivatives. researchgate.net This method also provides improved yields compared to conventional heating.

Microwave-assisted synthesis can also be performed in aqueous media. A clean and efficient protocol for the synthesis of related 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones was developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in water under microwave irradiation. rsc.orgjst.go.jp The use of microwave heating in these syntheses aligns with the principles of green chemistry by reducing reaction times and energy consumption. researchgate.net

Table 4: Examples of Microwave-Assisted Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

| Reactants | Conditions | Time (min) | Yield (%) | Reference |

| Barbituric acid, Benzaldehyde, Malononitrile | Triethylamine, Solvent-free, MW | 3-5 | High | researchgate.net |

| 1,3-Dimethylbarbituric acid, Triethylorthoformate, Malononitrile | Acetic anhydride, Solvent-free, MW | 4 | 92 | thieme-connect.de |

| Barbituric acid, Benzylidene acetophenone derivative, P₂O₅ | Glacial acetic acid, MW (300 W) | 5.5 - 7.5 | Not specified | researchgate.net |

| 2-Amino-nicotinonitriles, Carbonyls, DBU | Water, MW | - | Good | rsc.org |

Reactivity and Mechanistic Investigations of 6 1h,5h Dione

Electrophilic and Nucleophilic Reactions of the Pyrimidine-2,4(1H,3H)-dione Core

The pyrimidine-2,4(1H,3H)-dione ring possesses a unique electronic structure that dictates its reactivity towards both electrophiles and nucleophiles. The presence of two electron-withdrawing carbonyl groups and two nitrogen atoms makes the ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, the C5=C6 double bond provides a site for specific reactions.

Electrophilic Reactions: Electrophilic substitution on the pyrimidine-2,4(1H,3H)-dione (uracil) core occurs preferentially at the C5 position, which is the most electron-rich carbon atom in the ring. wikipedia.orgwikipedia.org Common electrophilic reactions include nitration, halogenation, and alkylation. wikipedia.org For instance, the reaction of uracil (B121893) with elemental halogens proceeds readily due to the activating effect of the multiple electron-donating groups in the tautomeric forms. wikipedia.org The reactivity towards electrophiles can be enhanced by introducing electron-donating groups onto the ring. wikipedia.org Computational studies using Molecular Electrostatic Potential (MESP) maps help identify regions susceptible to electrophilic attack, confirming the nucleophilic character of the C5 and C6 atoms. acs.org

Nucleophilic Reactions: The electron-deficient nature of the pyrimidine (B1678525) ring facilitates nucleophilic attack. The C6 position is particularly susceptible to nucleophilic addition, a reaction analogous to Michael addition, due to the influence of the adjacent electron-withdrawing carbonyl groups. researchgate.net A variety of nucleophiles, including water, amines, and thiols, can attack the C6 position. This reactivity is central to many biological processes and synthetic transformations. researchgate.net For example, the photohydration of uracil involves the nucleophilic attack of a water molecule at C6 of a highly reactive intermediate. acs.orgnih.gov

In some derivatives, nucleophilic attack can lead to substitution or ring-opening. For instance, 1,3-disubstituted uracils with an electron-withdrawing group at the C5 position can undergo ring transformations when treated with N-centered nucleophiles, following an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. jocpr.com The umpolung, or reversal of polarity, at the C5 position has been achieved in 6-cyano-1,3-dimethyluracil, allowing for the direct nucleophilic attack of thiolate ions at C5.

Rearrangement Reactions Involving Pyrimidine-2,4(1H,3H)-dione Scaffolds

Rearrangement reactions provide powerful methods for skeletal transformations of the pyrimidinedione core, leading to structurally diverse and often biologically active compounds.

One of the most significant rearrangements in pyrimidine chemistry is the Dimroth rearrangement . wikipedia.org This reaction typically involves the translocation of a heteroatom within the heterocyclic ring. beilstein-journals.orgnih.gov For uracil derivatives, the first example was observed when 6-amino-5-formyl (or acetyl) uracils with a phenyl group at the N1 position were treated with a caustic alkali, yielding 6-anilino-5-formyl (or acetyl) uracils. researchgate.net This transformation is believed to proceed through a ring-opening and subsequent ring-closing sequence. beilstein-journals.org

A related and synthetically valuable transformation is the Chapman rearrangement . This reaction involves the thermal conversion of aryl N-arylbenzimidates to N-aroyldiphenylamines. In the context of pyrimidinediones, a double Chapman rearrangement of 2,4-diaryloxy- or 2,4-dialkoxypyrimidines has been developed to produce N,N'-disubstituted pyrimidine-2,4-diones. jocpr.comamazonaws.comglobalresearchonline.net This reaction can be performed under conventional heating or, more efficiently, using microwave irradiation, which significantly reduces reaction times and improves yields. amazonaws.comglobalresearchonline.net The process starts with the corresponding pyrimidine-2,4-dione, which is converted to a 2,4-dichloro intermediate, followed by condensation with phenols to yield the diaryloxy precursors for the rearrangement. amazonaws.com

Pericyclic Reactions of Pyrimidine-2,4(1H,3H)-dione, including Diels-Alder

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems with high stereocontrol. The C5=C6 double bond in uracil derivatives can participate as a dienophile, but more commonly, derivatives of pyrimidinedione are engineered to act as heterodienes in [4+2] cycloadditions.

A prominent example is the hetero-Diels-Alder (HDA) reaction of 5-arylidenebarbituric acids. nih.gov These compounds, readily prepared via Knoevenagel condensation between barbituric acid (or its derivatives) and aromatic aldehydes, act as activated dienes. They react smoothly with enol ethers (dienophiles) to afford fused pyrano[2,3-d]pyrimidine-2,4-dione derivatives in excellent yields. nih.gov These domino Knoevenagel/HDA reactions can be performed under various conditions, including in water or solvent-free, often at room temperature and without a catalyst, highlighting their efficiency and green chemistry credentials. nih.gov

Furthermore, uracil-based scaffolds have been utilized in intramolecular Diels-Alder reactions. For instance, appropriately substituted 6-azalumazines undergo intramolecular [4+2] cycloaddition to provide a facile route to 6,7-annulated 5-deazapteridines. sci-hub.se Computational studies have also explored the energetics and transition states of ambimodal HDA reactions in the biosynthesis of natural products derived from pyrimidine-like precursors. nih.gov

Photochemical Transformations of Pyrimidine-2,4(1H,3H)-dione

The photochemistry of pyrimidinediones, particularly uracil, is of significant interest due to its relevance to DNA photodamage. Upon UV irradiation in aqueous solutions, uracil and its nucleosides undergo several transformations, the most notable being photohydration and photodimerization. acs.org

Photohydration: The primary photochemical reaction for isolated uracil in an aqueous environment is the addition of a water molecule across the C5=C6 double bond, forming 6-hydroxy-5,6-dihydrouracil. acs.orgnih.gov This reaction is reversible; the original uracil structure can be restored by heating or acidification. photobiology.info The process is known to proceed from the singlet excited state. nih.gov Mechanistic studies, including theoretical nonadiabatic simulations, have proposed the formation of a highly energetic but kinetically stable intermediate. researchgate.netacs.orgnih.gov This intermediate possesses a half-chair puckered pyrimidine ring and a strongly twisted C5=C6 double bond, which renders it highly reactive towards nucleophilic attack by a neighboring water molecule. researchgate.netacs.org The quantum yield for uracil degradation is relatively low, in the order of 0.0052 mole/einstein. photobiology.info

Other Photoreactions: In addition to photohydration, UV irradiation can induce other transformations. For 5-alkyluracils, irradiation can lead to the cleavage of the 5-alkyl substituent, resulting in the formation of uracil. nih.gov This reaction is thought to proceed via an intramolecular electrocyclic photoaddition intermediate. nih.gov Uracil itself can also photolytically decompose under UV light. wikipedia.org In the solid state or in concentrated solutions, the main photoreaction is the [2+2] cycloaddition between two uracil molecules to form cyclobutane (B1203170) pyrimidine dimers (CPD). The cycloreversion of these dimer anion radicals has been investigated through DFT studies. acs.org

Reaction Kinetics and Thermodynamic Studies of Pyrimidine-2,4(1H,3H)-dione Conversions

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of pyrimidinedione derivatives and the mechanisms of their transformations.

The oxidation of uracil and its derivatives by ozone in aqueous solutions has been shown to follow a second-order kinetic law, being first order with respect to both the uracil derivative and ozone. researchgate.net The activation parameters for these reactions have been determined, revealing how substituents on the uracil ring affect the reaction rate. researchgate.net Similarly, the reaction of uracil with hydrogen peroxide in the presence of iron ions proceeds via competitive free-radical and non-radical mechanisms. researchgate.net

The kinetics of the photohydration of uracil are dependent on pH. acs.org The rates are sigmoid functions over a pH range of 1.5 to 10, suggesting the involvement of different protonated species in the excited state. acs.org The reaction of uracil with anhydrous hydrazine (B178648), which leads to the opening of the pyrimidine ring, follows first-order kinetics. wikipedia.org

Kinetic isotope effect (KIE) studies have been instrumental in elucidating enzymatic reaction mechanisms. For uracil DNA glycosylase, which catalyzes the hydrolytic cleavage of the N-glycosidic bond, KIE measurements indicate a dissociative transition state with an oxocarbenium ion-uracil anion intermediate. nist.gov

Mechanistic Elucidation via Spectroscopic and Computational Methods

A combination of advanced spectroscopic and computational techniques is crucial for uncovering the detailed mechanisms of reactions involving the pyrimidinedione scaffold.

Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. acs.orgacs.orgresearchgate.net For example, DFT studies have been essential in proposing the twisted, high-energy intermediate in uracil photohydration and in studying the cycloreversion of uracil dimers. acs.orgnih.govacs.org Molecular Electrostatic Potential (MESP) maps are used to predict sites of electrophilic and nucleophilic attack. acs.org Computational chemistry is also applied to understand structure-activity relationships and to design new drug candidates based on the pyrimidinedione framework. rsc.org

Spectroscopic Methods: Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable structural information. acs.orgacs.org Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption of uracil on metal surfaces and to identify different deprotonated tautomers at various pH levels and concentrations. acs.orgresearchgate.net IR photodissociation spectroscopy of gas-phase hydrated protonated uracil ions has been employed to probe the intrinsic structures and tautomerism of the uracil core. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for the structural characterization of reactants and products in various transformations, such as the Chapman rearrangement. globalresearchonline.netnih.gov

Rapid kinetic analyses using fluorescent probes can temporally resolve steps like DNA binding and base-flipping in enzymatic reactions involving uracil. nih.govnih.gov

Derivatization and Structural Modification of 6 1h,5h Dione

Functionalization of the Pyrimidine (B1678525) Dione (B5365651) Ring System

The functionalization of the pyrimidine dione ring is a key strategy for creating new chemical entities with tailored properties. Different positions on the ring (N-1, N-3, C-5, C-6) can be selectively modified. For instance, in the case of uracil (B121893) (a pyrimidine-2,4-dione), the nitrogen atoms can be alkylated or arylated, while the carbon atoms at positions 5 and 6 are amenable to various substitutions. ontosight.aiiaea.orgrsc.org

Palladium/norbornene cooperative catalysis has been reported as a powerful method for the dual-functionalization of iodinated 2-pyridones and uracils. nih.gov This technique allows for the introduction of alkyl or aryl groups at the ortho-position and a variety of terminating groups at the ipso-position, leading to a wide range of valuable derivatives in a predictable manner. nih.gov

Key functionalization reactions include:

N-Alkylation/N-Arylation: The nitrogen atoms of the pyrimidine dione ring can be substituted with various alkyl, aryl, or heterocyclic moieties. iaea.org These modifications significantly influence the molecule's lipophilicity and its ability to form hydrogen bonds, which can impact biological activity. researchgate.net

C-5 Halogenation: The introduction of a halogen atom, such as bromine, at the C-5 position creates a versatile intermediate for further modifications, including cross-coupling reactions. ontosight.aiiaea.org

C-6 Substitution: The C-6 position can be functionalized with various groups, such as benzoyl groups, which have been shown to contribute significantly to the antiviral activity of some pyrimidinedione derivatives. nih.govresearchgate.net

Table 1: Examples of Functionalized Pyrimidine Dione Derivatives and Their Synthesis

| Parent Compound | Position(s) Modified | Reagents/Conditions | Resulting Derivative | Reference(s) |

| 5-Bromouracil | N-1, N-3 | Alkyl/aryl halides, solid-state microwave-assisted | N1, N3-disubstituted-5-bromopyrimidine-2,4-diones | iaea.org |

| 5-Halopyrimidine-2,4-dione | N-1 | Phenyl boronic acid, microwave-assisted, solid support | N1-phenylated-5-halopyrimidine-2,4-diones | |

| Iodinated Uracils | Ortho- and Ipso- positions | Alkyl halides, aryl bromides, Pd/norbornene catalysis | Dual-functionalized uracil derivatives | nih.gov |

| 3-Methyl-uracil | C-6 | POCl₃ | 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione | rsc.org |

Synthesis of Heterocyclic Analogues Derived from Pyrimidine Diones

The pyrimidine dione scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These modifications can lead to novel compounds with unique three-dimensional structures and biological properties.

One common strategy involves the condensation of pyrimidine diones with various reagents to build additional rings. For example, pyrimidine-2,4(1H,3H)-dione can be used to synthesize pyrimido[6,1-b]quinazoline derivatives, which are of interest for their potential biological activities. nih.gov Similarly, reactions of aminopyrimidines (which can be derived from pyrimidine diones) with β-ketoesters or other bifunctional reagents can yield fused systems like pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-a]pyrimidines. nih.govrsc.org Thieno[2,3-d]pyrimidine derivatives, another class of biologically active heterocycles, can also be synthesized from pyrimidine precursors. rsc.org

Table 2: Synthesis of Fused Heterocyclic Systems from Pyrimidine Dione Precursors

| Pyrimidine Precursor | Reaction | Fused Heterocycle Formed | Reference(s) |

| Pyrimidine-2,4(1H,3H)-dione | Multi-step synthesis | Pyrimido[6,1-b]quinazoline | nih.gov |

| 4-Aminopyrimidine | Condensation with Meldrum's acid | 4H-Pyrimido[1,6-a]pyrimidin-4-one | nih.gov |

| Aminopyrimidines | Multicomponent reactions with aldehydes and active methylene (B1212753) compounds | Pyrimido[1,2-a]pyrimidines | nih.gov |

| Ketones and Nitriles | Copper-catalyzed cyclization | Substituted pyrimidines | rsc.org |

Covalent Modifications and Bioconjugation Strategies for Pyrimidine Diones

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical strategy in drug development, diagnostics, and materials science. chemistrydocs.com Pyrimidine diones, particularly the naturally occurring uracil and thymine (B56734), are attractive targets for bioconjugation due to their presence in nucleic acids and their chemical handles that allow for specific modifications.

Strategies for bioconjugation often involve modifying the pyrimidine dione with a reactive group that can then form a covalent bond with a target biomolecule, such as a protein or another nucleic acid. For example, computational studies have investigated the covalent functionalization of carbon nanotubes with thymine and uracil, suggesting the potential for creating novel hybrid materials. nih.gov

The development of "double-headed nucleosides," where a second heterocyclic moiety is attached to the sugar or base of a primary nucleoside (like uridine (B1682114) or thymidine), represents a sophisticated bioconjugation strategy. beilstein-journals.org These complex molecules have applications in modifying the properties of DNA and RNA.

Furthermore, the principles of bioconjugation are being advanced through the development of novel reactive scaffolds. For instance, the pyridazinedione scaffold has been developed for the efficient and stable modification of cysteine residues in proteins, a technology that is highly relevant for creating antibody-drug conjugates (ADCs). ucl.ac.uk While not a pyrimidine dione itself, the chemistry developed for such scaffolds can often be adapted or provide inspiration for strategies involving pyrimidine dione-based molecules.

Structure-Activity Relationship (SAR) Studies for Pyrimidine Dione Derivatives: Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrimidine dione derivatives, extensive SAR studies have provided crucial insights, guiding the design of more potent and selective therapeutic agents. nih.gov

A notable area of research has been the development of pyrimidine-2,4(1H,3H)-dione derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.govresearchgate.net SAR evaluations of a large series of these compounds have revealed key structural features for potent antiviral activity:

N-1 Substitution: The nature of the substituent at the N-1 position is critical. Homocyclic moieties, such as cyclopropyl (B3062369) or phenyl groups, were found to be highly effective. nih.govresearchgate.net A methyl linker between the cyclic group and the N-1 nitrogen often enhanced activity compared to an ethyl linker. researchgate.net

C-6 Substitution: The addition of a benzoyl group at the C-6 position significantly contributed to antiviral potency. nih.govresearchgate.net

C-5 Substitution: The size and nature of the group at the C-5 position can also modulate activity.

Table 3: Summary of Key SAR Findings for Pyrimidine-2,4(1H,3H)-dione Derivatives as HIV-1 RT Inhibitors

| Position | Favorable Substitutions | Impact on Activity | Reference(s) |

| N-1 | Cyclopropyl, Phenyl, Cyclopentenyl | Increased antiviral potency and range of action (including HIV-2) | nih.govresearchgate.net |

| Linker at N-1 | Methyl linker | Greater number of highly active molecules compared to ethyl linkers | researchgate.net |

| C-6 | Benzoyl group | Significant contribution to antiviral activity | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in 6 1h,5h Dione Research

High-Resolution Mass Spectrometry for Reaction Intermediate Elucidation of 6(1H,5H)-DIONE

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of molecules with high accuracy, which is crucial for identifying reaction intermediates and elucidating reaction mechanisms involving this compound derivatives.

HRMS provides exact mass measurements, often with an error of less than 5 ppm, allowing for the confident determination of molecular formulas. For instance, in the characterization of 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound, HRMS confirmed the presence of the protonated molecule [M+H]⁺ at an observed m/z of 383.9841, which corresponds to the calculated mass of 383.9839 for the formula C₁₁H₉BrN₃O₂S⁺, with a minimal error of 0.5 ppm. vulcanchem.com This level of precision is vital for distinguishing between compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS coupled with techniques like atmospheric pressure photoionization (APPI) and collision-induced dissociation (CID) in MSⁿ experiments helps in understanding gas-phase reaction mechanisms. researchgate.net Studies on N-alkyl-substituted thieno[3,4-c]-pyrrole-4,6-dione derivatives have utilized these methods to investigate the formation of [M-H]⁺ precursor ions. researchgate.net Similarly, the mechanism of formation for bicyclic imidazo[2,1-b]thiazole-2,5(3H, 6H)-dione intermediates has been investigated, where the intermediate was observed as a base peak in the mass spectrometry profiles of the synthesized products. nih.gov

The structural confirmation of newly synthesized compounds, such as 5,6-dihydro- mjcce.org.mkresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione, heavily relies on HRMS data alongside other spectroscopic methods. mdpi.com It has also been instrumental in characterizing complex structures like 5-methyl-2,3,4,5-tetrahydro-1H-benzo[b]carbazole-6,11-dione and various substituted chromen-oxazine-diones. beilstein-journals.orgtandfonline.com

Table 1: Exemplary HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z | Reference |

| 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound | C₁₁H₉BrN₃O₂S | [M+H]⁺ | 383.9839 | 383.9841 | vulcanchem.com |

| 5,6-dihydro- mjcce.org.mkresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione | C₄H₂N₄O₃ | - | - | - | mdpi.com |

| 5-methyl-2,3,4,5-tetrahydro-1H-benzo[b]carbazole-6,11-dione | C₁₇H₁₅NO₂ | - | - | - | beilstein-journals.org |

Advanced NMR Spectroscopy in Conformational Analysis of this compound Derivatives

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the conformational analysis of this compound derivatives, providing detailed information about the three-dimensional arrangement of atoms and the dynamics of these molecules in solution.

Conformational studies are critical as the spatial arrangement of substituents on the dione (B5365651) ring system can significantly influence biological activity. For instance, in a study of 6-amino-5-carboxamidouracil derivatives, which are precursors to biologically active xanthines, an unexpected duplication of NMR signals was observed. mdpi.com This phenomenon was investigated through dynamic and two-dimensional NMR spectroscopy, revealing the presence of distinct conformers. mdpi.com The isopropyl group in 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, for example, is nearly perpendicular to the pyrimidine (B1678525) ring. nih.gov

The conformational preferences of various heterocyclic systems containing the dione moiety have been extensively studied. In piperidine (B6355638) derivatives, for example, the N-H and N-CH₃ groups preferentially occupy the equatorial position in a chair conformation. ipb.pt For substituted 1,2:5,6-di-O-isopropylidene-α-d-allofuranose derivatives, multidimensional NMR techniques combined with theoretical calculations have been used to establish stereochemical and conformational relationships. doi.org Similarly, the conformational behavior of a new longipinenetriolone diester was elucidated using NMR spectroscopy and molecular modeling, which showed a fixed geometry for the fused four- and six-membered rings and flexibility in the ester side chains. researchgate.net

A combination of one-dimensional (1D), two-dimensional (2D), and multi-dimensional NMR experiments is employed for the complete structural and conformational assignment of this compound derivatives.

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons. For example, in the study of 3-isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione, 1D NMR was crucial for the initial structural support. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguous signal assignments and probing spatial proximities.

COSY: Establishes proton-proton coupling networks.

HSQC/HMQC: Correlates directly bonded proton and carbon atoms.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton. bas.bgscielo.br

NOESY: Provides information about through-space interactions between protons, which is vital for determining relative stereochemistry and conformational preferences. mdpi.combas.bg For example, NOESY analysis was used to determine the relative configuration of sclerocyclane. researchgate.net

These techniques have been successfully applied to fully characterize a wide range of complex heterocyclic structures, including fluorenylspirohydantoins, naphthalene-1,4-dione analogues, and various pyranopyrimidine derivatives. bas.bgrsc.orgnih.gov

Table 2: Application of Different NMR Techniques in the Study of this compound Analogs

| Technique | Information Provided | Example Application | Reference |

| ¹H NMR | Chemical shifts and coupling constants of protons | Initial structural verification of substituted fluorenylspirohydantoins | bas.bg |

| ¹³C NMR | Chemical shifts of carbon atoms | Confirmation of the thiazole-2-thione structure by a characteristic C=S signal | beilstein-journals.org |

| COSY | ¹H-¹H coupling correlations | Establishing proton network in naphthoquinones | scielo.br |

| HSQC/HMQC | Direct ¹H-¹³C correlations | Complete assignment of ¹H and ¹³C chemical shifts for fluorenylspirohydantoins | bas.bg |

| HMBC | Long-range ¹H-¹³C correlations | Structural elucidation of naphthoquinones and furanonaphthoquinones | scielo.br |

| NOESY | Through-space ¹H-¹H correlations (NOEs) | Confirming relative configuration and studying conformational isomers | mdpi.combas.bg |

While solution-state NMR is more common, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of this compound derivatives in their crystalline form. This technique is particularly useful for studying polymorphism, intermolecular interactions like hydrogen bonding, and for compounds that are insoluble or have limited stability in solution. Although specific examples of ssNMR applications for this compound were not prominent in the search results, its utility in characterizing the solid-state packing and tautomeric forms of analogous systems like 6-methyluracil (B20015) is well-documented and suggests its potential in this area.

1D, 2D, and Multi-Dimensional NMR Experiments

X-ray Crystallography of this compound and its Complexes

Several crystal structures of this compound derivatives have been reported, revealing key structural features. For example, the crystal structure of 5-[(3-fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)-methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione monohydrate was determined, showing a monoclinic crystal system with space group P2₁/c. mdpi.com The analysis revealed the presence of a water molecule involved in strong hydrogen bonding and disorder in the fluorine atom's position. mdpi.com

In the case of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, X-ray analysis showed that the molecule's conformation is stabilized by intramolecular C-H···O and C-H···Cl hydrogen bonds. nih.gov In the crystal, molecules form dimers through N-H···O hydrogen bonds, which are further connected into chains. nih.gov The crystal structure of 5,5-dichloro-6-hydroxy-5,6-dihydrouracil revealed a half-chair conformation for the six-membered ring and the presence of hydrogen bonds connecting molecules into double layers. iucr.org

X-ray crystallography is also crucial for characterizing metal complexes of this compound-containing ligands. The solid-state molecular structures of various mono- and dinuclear complexes of 1,10-phenanthroline-5,6-dione (B1662461) have been determined, revealing different binding modes of the ligand. researchgate.net Similarly, the crystal structure of a Co(II) complex with a pyrazolylhydrazone ligand derived from a dione moiety was determined to be orthorhombic. bohrium.com The structures of Zn(II) and Hg(II) complexes with N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, a product from a reaction involving 2,5-hexanedione, were also solved by X-ray diffraction, showing tetrahedral geometries. nih.gov

Table 3: Crystallographic Data for Selected this compound Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Key Structural Features | Reference |

| 5-[(3-fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)-methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione·H₂O | C₁₉H₁₉FN₂O₅·H₂O | Monoclinic | P2₁/c | Water molecule involved in H-bonding; disordered F atom. | mdpi.com |

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | C₇H₉ClN₂O₂ | Monoclinic | Not specified | Intramolecular H-bonds; formation of dimers and chains. | nih.gov |

| 5,5-dichloro-6-hydroxy-5,6-dihydrouracil | C₄H₄Cl₂N₂O₃ | Not specified | Not specified | Half-chair conformation; H-bonds forming double layers. | iucr.org |

| Droxicam | C₁₆H₁₃N₃O₅S | Monoclinic | P2₁/c | Nearly planar conformation with a half-chair thiazine (B8601807) ring. | rsc.org |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomerism in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for investigating the functional groups, hydrogen bonding interactions, and tautomeric equilibria in this compound derivatives. These methods are often complemented by computational studies, such as Density Functional Theory (DFT), to aid in the assignment of vibrational modes.

Hydrogen bonding plays a crucial role in the structure and properties of these compounds. The N-H stretching vibrations, typically observed in the IR spectrum, are sensitive to hydrogen bonding. For example, in tegafur, the discrepancy between the calculated and experimental N-H stretching wavenumber is attributed to intermolecular hydrogen bonding. global-sci.com The presence of N-H···O hydrogen bonds is a common feature in the crystal structures of pyrimidine-dione derivatives, leading to the formation of dimers and other supramolecular assemblies. nih.gov

Vibrational spectroscopy is also used to identify characteristic functional groups. In 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound, the IR spectrum shows characteristic bands for N-H stretching (3185 cm⁻¹), C=O stretching (1704 cm⁻¹), and C=S stretching (1229 cm⁻¹). vulcanchem.com In studies of various pyrimidine derivatives, FT-IR and FT-Raman spectra have been recorded and analyzed to understand the molecular structure and vibrational modes. mjcce.org.mknih.govnih.gov For instance, a combined experimental and computational study was performed on 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,this compound to investigate its molecular structure and vibrational properties. researchgate.net

Tautomerism, particularly keto-enol tautomerism, is another important aspect that can be studied by vibrational spectroscopy. The positions of the C=O and C=C stretching bands can provide information about the predominant tautomeric form. In the synthesis of 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione, keto-enol tautomerism is noted to stabilize the dione form.

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound | Reference |

| N-H | Stretching | 3100 - 3500 | 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound | vulcanchem.com |

| C=O | Stretching | 1650 - 1750 | 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound | vulcanchem.com |

| C=S | Stretching | 1000 - 1250 | 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,this compound | vulcanchem.com |

| C-C | Stretching | 1400 - 1600 | 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] mjcce.org.mknih.govthiazole] | scialert.net |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound Enantiomers

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of chiral this compound enantiomers. chem-soc.si These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. mgcub.ac.inspectroscopyonline.com The experimental spectra are often compared with those predicted by quantum chemical calculations to make unambiguous stereochemical assignments. researchgate.netacs.orgunibas.it

The absolute configuration of chiral molecules can be determined by comparing experimentally obtained CD and ORD spectra with computationally simulated ones. researchgate.netmdpi.com This approach has been successfully used to determine the stereochemistry of various complex natural products and drugs. acs.orgunibas.it For example, the absolute configuration of the flexible drug avapritinib (B605698) was determined using a combination of chiroptical techniques and DFT calculations. mdpi.com

In the context of dione-containing compounds, chiroptical methods have been applied to assign the absolute configuration of phytotoxic pyranpyran-4,5-diones like radicinin (B73259) and cochliotoxin. unibas.it The stereochemistry of the tadalafil (B1681874) diastereoisomers was also critically assessed using a combination of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and ORD. researchgate.net For the (3Z,9Z)-1,2,5,8-dithiadiazecine-6,7(5H,8H)-dione series, the absolute configurations of the enantiomers were assigned by comparing experimental and calculated VCD and ECD spectra. researchgate.net

The Cotton effect observed in ORD and CD spectra, which is the characteristic change in optical rotation or dichroism in the vicinity of an absorption band, is particularly informative. chem-soc.si The sign and magnitude of the Cotton effect can be correlated with the stereochemistry of the molecule. chem-soc.si

While specific examples detailing the application of CD and ORD to the parent this compound are scarce in the provided results, the principles and methodologies are well-established for analogous chiral heterocyclic systems and are directly applicable for the stereochemical elucidation of its chiral derivatives. researchgate.netksu.edu.saresearchgate.net

UV-Vis and Fluorescence Spectroscopy for Photophysical Properties of this compound Derivatives

UV-Vis absorption and fluorescence emission spectroscopy are fundamental tools for investigating the photophysical properties of this compound derivatives. These techniques provide crucial information on the electronic structure, excited-state behavior, and potential for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. acs.orgrsc.org The absorption and emission characteristics are highly sensitive to the molecular architecture, including the nature of the heterocyclic core, the type and position of substituents, and the solvent environment. beilstein-journals.orgrsc.org

Detailed research has shown that the electronic absorption spectra of these dione derivatives are typically characterized by intense bands in the UV and visible regions, which are assigned to π → π* electronic transitions within the conjugated system. rsc.org In some structures, lower energy and less intense bands corresponding to n → π* transitions, originating from the non-bonding electrons of the carbonyl groups, can also be identified. rsc.org

The influence of molecular structure on photophysical properties is profound. Studies on polycyclic uracil (B121893) derivatives and indolizinouracils reveal that the substitution pattern significantly alters optical behavior. For example, the introduction of N,N-dimethylaniline groups onto a benzo[f]quinazoline-1,3(2H,4H)-dione scaffold leads to a strong bathochromic (red) shift in both absorption and emission spectra, with quantum yields reaching as high as 71%. beilstein-journals.org This is indicative of a strong intramolecular charge transfer (ICT) character. beilstein-journals.org

Similarly, for a series of 1,3-dimethyl-6-(aryl)pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones, the quantum yield is dramatically affected by the nature of the aryl substituent, with values ranging from a low of 2% to a significant 53%. rsc.org The emission for these derivatives typically occurs in the blue-green region of the spectrum. rsc.org

Table 1: Photophysical Data for selected 1,3-dimethyl-6-(aryl)pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones in Dichloromethane. rsc.org

Users can sort the table by clicking on the column headers.

| Compound | Aryl Substituent | λabs [nm] (ε [M-1cm-1]) | λem [nm] | Quantum Yield (Φ)c |

|---|---|---|---|---|

| 4b | 4-Tolyl | 260 (26100), 302 (13700), 377 (10100) | 432 | 0.14 |

| 4c | 4-Methoxyphenyl | 261 (22700), 309 (14100), 389 (11000) | 440 | 0.24 |

| 4e | 4-Chlorophenyl | 261 (28100), 303 (13800), 378 (10400) | 433 | 0.09 |

| 4f | 4-Bromophenyl | 262 (24100), 304 (12000), 379 (9000) | 433 | 0.02 |

| 4g | 4-(N,N-Dimethylamino)phenyl | 297 (17800), 454 (15400) | 523 | 0.53 |

cFluorescence standard: quinine (B1679958) hemisulfate in H2SO4 (0.05 M) (Φ = 0.52).

Table 2: Photophysical Data for selected Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives in Dichloromethane. beilstein-journals.org

Users can sort the table by clicking on the column headers.

| Compound | λabs [nm] (ε [M-1cm-1]) | λem [nm] | Quantum Yield (Φ)a |

|---|---|---|---|

| 5a | 267 (25000), 337 (4100) | 385 | 0.10 |

| 5d | 266 (24700), 338 (3800) | 386 | 0.05 |

| 5f | 267 (25900), 337 (4200) | 385 | 0.02 |

| 5g | 274 (21100), 405 (10100) | 509 | 0.71 |

| 5h | 274 (21100), 406 (10100) | 509 | 0.62 |

| 5i | 281 (25000), 350 (4400) | 400 | 0.01 |

aFluorescence standard: quinine hemisulfate in H2SO4 (0.05 M) (Φ = 0.52).

Isomerism within the dione core also plays a critical role. A compelling example is the comparison between derivatives of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) and its isomer, pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP). nih.govacs.org While DPP-based molecules are known for their high fluorescence, the isomeric iDPP derivatives exhibit only very weak fluorescence. nih.gov This quenching is attributed to a change in the symmetry of the lowest excited state in iDPP systems, which leads to a loss in the oscillator strength of the electronic transition. nih.gov

Furthermore, the photophysical properties of these compounds can be highly responsive to their environment. Some 1,5-naphthyridine-4,8(1H,5H)-dione derivatives exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. researchgate.net A shift to a longer wavelength in more polar solvents typically indicates that the molecule has a larger dipole moment in its excited state than in its ground state. researchgate.net This sensitivity makes such compounds interesting candidates for use as environmental sensors or probes. nih.gov

Computational and Theoretical Studies on 6 1h,5h Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of dione (B5365651) compounds. These methods are used to model molecular geometries, electronic properties, and the energetics of chemical reactions, providing a basis for interpreting and predicting chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying pyrimidine (B1678525) dione systems due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in optimizing molecular structures, exploring potential energy surfaces, and predicting the thermodynamics and kinetics of various reactions. researchgate.net

Researchers employ various DFT functionals and basis sets to investigate these molecules. For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set is frequently used for geometry optimization and vibrational frequency calculations of uracil (B121893) and its derivatives. mjcce.org.mkresearchgate.net Studies have used this approach to analyze molecular structure, vibrational spectra, and other properties. mjcce.org.mknih.govacs.org The M06 functional has also been applied to assess the linear and nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives. tandfonline.com

DFT is particularly powerful in elucidating reaction mechanisms. It has been used to study the keto-enol tautomerism in triazine-dione systems, identifying multiple possible reaction channels and their corresponding activation energies. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can predict the most favorable reaction pathways. For example, in the study of cycloaddition reactions involving furan (B31954) derivatives, DFT calculations helped to distinguish between concerted and stepwise pathways by evaluating the activation free energies for each potential route. pku.edu.cn

Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org Analysis of the charge density distributions and molecular electrostatic potential (MEP) maps derived from DFT calculations can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.govmdpi.com

Semi-empirical molecular orbital theories, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. nih.gov These methods are particularly useful for preliminary calculations on large molecules or for screening large numbers of compounds where DFT would be computationally prohibitive.

Studies have utilized semi-empirical methods to optimize the geometry of dione derivatives and calculate properties like binding energies and atomic charges. derpharmachemica.comresearchgate.net For example, the PM3 method has been used to investigate the structural and electronic properties of Schiff base derivatives of 5,6-dinitro-1H-indene-1,3(2H)-dione. derpharmachemica.comresearchgate.net These calculations provide insights into the optimized structures and the positions of HOMO and LUMO orbitals. researchgate.net In some comparative studies, the results from semi-empirical methods like PM3 were found to be in good agreement with DFT and experimental data regarding the stability of different isomers. nih.gov The ZINDO method has also been used to predict electronic spectra, sometimes providing better agreement with experimental UV-visible spectra than TD-DFT for certain classes of molecules. sci-hub.se

Density Functional Theory (DFT) Applications in Predicting 6(1H,5H)-DIONE Reaction Pathways

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. ajchem-a.com This method is invaluable for understanding the dynamic behavior of dione derivatives, particularly their interactions with biological macromolecules like proteins or in solution. ajchem-a.comnih.gov

MD simulations can reveal the stability of a ligand-protein complex predicted by molecular docking. ajchem-a.com By simulating the complex over a period of nanoseconds, researchers can observe conformational changes and assess the stability of key interactions. ajchem-a.comfigshare.com Root Mean Square Deviation (RMSD) is often calculated to monitor the stability of the complex during the simulation. ajchem-a.com

These simulations provide detailed information on how a dione derivative settles into a binding pocket and how it interacts with surrounding water molecules and amino acid residues. chapman.edu For instance, MD simulations of KCa3.1 channel modulators revealed that the compound displaces water molecules from the binding pocket and forms stable contacts with specific residues, leading to a sustained widening of the channel's inner gate. chapman.edu In another study, MD simulations were used to investigate the solvation effects and proton dissociation of a dihydropyrimidine-dione derivative in water, identifying distinct solvation shells and interactions with water molecules. nih.gov This information is crucial for understanding the mechanistic basis of a compound's biological activity and for guiding the design of more potent analogs. vulcanchem.com

Cheminformatics and Data Mining for this compound Related Chemical Space

Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of drug discovery. u-strasbg.fr For dione-containing compounds, cheminformatics and data mining techniques are essential for navigating the vast chemical space, identifying promising new structures, and predicting their properties.

A key activity is the analysis of large chemical databases (e.g., ChEMBL, PubChem) to discover novel compounds with desired characteristics. acs.org Similarity analysis is a common technique used to find molecules in a database that are structurally similar to a known active compound. acs.org This is often done using molecular fingerprints, such as Extended Connectivity Fingerprints (ECFP4), and a similarity metric like the Tanimoto coefficient. acs.org

Cheminformatics tools are also used for large-scale prediction of molecular properties. This includes calculating physicochemical descriptors and predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. tandfonline.comresearchgate.net Web-based tools like SwissADME are often used for rapid preliminary screening of compound libraries to evaluate their drug-likeness and pharmacokinetic profiles. tandfonline.com This in silico filtering helps prioritize which compounds should be synthesized and tested experimentally, saving significant time and resources. u-strasbg.fr

Prediction of Spectroscopic Signatures of this compound Using Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for structure elucidation and characterization. Theoretical calculations of NMR, IR, and UV-Vis spectra can be compared with experimental data to confirm a proposed structure. rsc.orgrsc.org

DFT is the primary tool for these predictions. By calculating the magnetic shielding tensors, one can predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.orgtandfonline.com Studies on uracil derivatives have shown good correlation between DFT-calculated NMR parameters and experimental values, helping to understand solvation effects on chemical shifts. nih.govacs.org While DFT-based methods can achieve high accuracy, their performance depends on the chosen functional and basis set. arxiv.org

Similarly, the calculation of vibrational frequencies using DFT allows for the prediction of FT-IR and Raman spectra. mjcce.org.mk The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net This aids in the assignment of complex vibrational modes. mjcce.org.mk

For electronic spectra, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectra. researchgate.netresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transition, providing insight into the electronic structure and chromophores within the molecule. tandfonline.comresearchgate.net

In Silico Molecular Docking and Enzyme Interaction Analysis (Mechanistic Focus)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comfrontiersin.org It is a cornerstone of modern drug discovery and is extensively used to study how dione derivatives interact with biological targets at a mechanistic level. ekb.eg

The primary goal of docking is to identify plausible binding modes and estimate the binding affinity, often expressed as a binding energy score (kcal/mol). frontiersin.org A lower binding energy generally indicates a more stable protein-ligand complex. mdpi.com Docking studies on pyrimidine dione derivatives have explored their potential as inhibitors for a wide range of enzymes, including dihydrofolate reductase (DHFR), poly(ADP-ribose) polymerase-1 (PARP-1), and various kinases.

Docking analyses provide detailed, 3D visualizations of the interactions between the ligand and the amino acid residues in the enzyme's active site. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity. For example, docking studies of quinazoline-dione hybrids identified key hydrogen bonds with SER477 and LYS429 in the target enzyme. frontiersin.org

π-π stacking: Occurs between aromatic rings of the ligand and protein residues like tyrosine or phenylalanine. frontiersin.org

π-sulfur interactions: Observed between the ligand and sulfur-containing residues like methionine or cysteine.

By understanding these specific interactions, researchers can formulate structure-activity relationships (SAR) and rationally design new derivatives with improved potency and selectivity. For instance, a docking study of pyrano[2,3-d]pyrimidine dione derivatives against PARP-1 revealed that potent compounds formed additional hydrogen bonds and π-sulfur interactions within the active site, explaining their enhanced inhibitory activity compared to a reference drug.

Applications and Functional Materials Incorporating 6 1h,5h Dione Scaffolds

6(1H,5H)-DIONE as a Building Block in Organic Synthesis

The pyrimidinedione framework is a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. Its reactivity allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds. juniperpublishers.comjuniperpublishers.comontosight.ai

One common synthetic route involves the condensation of arylmethylene acetophenone (B1666503) derivatives with thiourea (B124793) in the presence of a base like potassium hydroxide (B78521) to yield pyrimidinedione derivatives. juniperpublishers.comjuniperpublishers.com Another approach is the multi-step synthesis starting from pyrimidinediones, which can be chlorinated and then selectively hydrolyzed to produce chloropyrimidinones. acs.org These intermediates can then undergo further reactions, such as N-alkylation, to introduce various functional groups. acs.org The synthesis of pyrimidinedione and pyrimidinetrione derivatives has also been achieved through greener methods, such as using deep eutectic solvents or biocatalysts like Rhizopus oryzae lipase, which offer mild and efficient reaction conditions. tandfonline.com

The pyrimidinedione ring can be further modified to create fused heterocyclic systems. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of triazolo[4,3-a]pyrimidin-5(1H)-one derivatives. juniperpublishers.comjuniperpublishers.com Furthermore, pyrimidinedione derivatives serve as precursors for the synthesis of potent inhibitors of enzymes like dipeptidyl peptidase IV, where the pyrimidine (B1678525) core is strategically functionalized. acs.org The versatility of the pyrimidinedione scaffold is also evident in its use for creating hybrid molecules, such as benzoxazinone-pyrimidinedione hybrids, which have shown potential as protoporphyrinogen (B1215707) IX oxidase inhibitors. acs.org

Table 1: Selected Synthetic Methodologies for Pyrimidinedione Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Arylmethylene acetophenone derivatives, Thiourea | KOH, ethanol (B145695), microwave | Pyrimidinedione derivatives | juniperpublishers.comjuniperpublishers.com |

| Pyrimidinediones | POCl₃, then NaOH | Chloropyrimidinones | acs.org |

| Chloropyrimidinones, 2-cyanobenzyl bromide | Base | N3-alkylated pyrimidinones | acs.org |

| Barbituric acid, Aromatic aldehydes, Malononitrile | Deep eutectic solvent or Rhizopus oryzae lipase | Pyrimidinedione and pyrimidinetrione derivatives | tandfonline.com |

| Pyrimidinedione derivative | Hydrazine hydrate | Triazolo[4,3-a]pyrimidin-5(1H)-one | juniperpublishers.comjuniperpublishers.com |

| Pyrimidinedione moiety and Benzoxazinone scaffold | Systematic bioassays | Benzoxazinone-pyrimidinedione hybrids | acs.org |

Integration of this compound into Polymeric Structures

The incorporation of the this compound scaffold into polymeric structures has led to the development of materials with tailored properties for various applications. These polymers can be synthesized through different polymerization techniques, leveraging the reactive sites on the pyrimidinedione ring.

One approach involves the use of pyrimidinedione derivatives as monomers in polymerization reactions. For example, polymers containing the pyrimidinedione moiety have been explored for their potential in drug delivery systems. google.comresearchgate.net Thermoplastic polyurethanes (TPUs) incorporating pyrimidinedione-based drugs have been fabricated into intravaginal rings for the controlled release of antiretroviral agents. researchgate.net The choice of hydrophilic or hydrophobic TPU polymers allows for the modulation of drug release profiles. researchgate.net

In the realm of materials science, pyrimidinedione-containing polymers are being investigated for their electronic and optical properties. ontosight.ai For instance, direct arylation polycondensation of a benzodipyrrolidone monomer, which contains a related dione (B5365651) structure, with a thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivative has yielded n-type semiconducting polymers. nii.ac.jp These polymers exhibit good thermal stability and have been used in organic field-effect transistors. nii.ac.jp

Furthermore, redox-active polymers incorporating dione functionalities are being developed for energy storage applications. nih.govresearchgate.netosti.gov These polymers can be designed to be solution-processable, allowing for the fabrication of thin films and composites with carbon materials for use in batteries. nih.govresearchgate.net The microporous nature of some of these polymers facilitates ion transport, enhancing their electrochemical performance. nih.govresearchgate.net

This compound-Based Ligands and Components in Catalysis

The this compound scaffold and its derivatives can act as ligands, coordinating with metal ions to form complexes with catalytic activity. These catalysts have been employed in a variety of organic transformations, often offering advantages such as high efficiency, reusability, and environmentally friendly reaction conditions.

A notable application is in multicomponent reactions for the synthesis of heterocyclic compounds. For example, a Ni(II) complex based on a pyrimidine derivative has been shown to be a highly efficient and recyclable catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines. ijmrhs.com This reaction involves the condensation of barbituric acid (a pyrimidinetrione), malononitrile, and various aromatic aldehydes. ijmrhs.com Similarly, copper immobilized on modified layered double hydroxides (LDHs) has been used as a catalyst for the synthesis of pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives. acs.org This heterogeneous catalyst allows for high yields under mild, solvent-free conditions and can be recovered and reused multiple times. acs.org

Iron-based nanoparticles have also been utilized as catalysts. Fe₃O₄ nanoparticles coated with polyvinyl alcohol have been employed for the synthesis of pyrano[2,3-d]pyrimidinediones through a three-component reaction of an aryl aldehyde, barbituric acid, and malononitrile. acs.orgnih.gov Ionic liquid-modified superparamagnetic iron oxide nanoparticles (SPION@Chitosan-IL) have also been developed as a reusable catalyst for the green synthesis of pyrido[2,3-d]pyrimidine-dione derivatives in water under ultrasonic irradiation. mdpi.com

Table 2: Catalytic Applications of this compound-Based Systems

| Catalyst System | Reaction Type | Product(s) | Key Advantages | Reference(s) |

| Ni(II) complex | Three-component condensation | Pyrano[2,3-d]pyrimidines | High yields, short reaction times, recyclable catalyst | ijmrhs.com |

| Copper on modified LDHs | Three-component synthesis | Pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-diones | High yields, mild conditions, reusable catalyst | acs.org |

| Fe₃O₄@poly(vinyl alcohol) NPs | Three-component reaction | Pyrano[2,3-d]pyrimidinediones | Eco-friendly, heterogeneous catalyst, reusable | acs.orgnih.gov |